N-(hydroxymethyl)dimethylmaleimide
Description
Properties
CAS No. |
14342-18-8 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO3/c1-4-5(2)7(11)8(3-9)6(4)10/h9H,3H2,1-2H3 |
InChI Key |
IYXUMAIJEGUIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(hydroxymethyl)dimethylmaleimide and related maleimide derivatives:
*Calculated based on molecular formula (C₇H₉NO₃).
Key Findings:
Reactivity :
- N-Methylmaleimide exhibits higher reactivity in thiol-Michael additions compared to bulkier derivatives like N-benzylmaleimide or this compound due to reduced steric hindrance .
- The hydroxymethyl group in this compound may enable unique reactivity, such as formaldehyde release under specific conditions (analogous to hydroxymethyl-containing preservatives; see ), though direct evidence is lacking .
N-Benzylmaleimide’s hydrophobic benzyl group makes it suitable for modifying polymer surfaces, whereas the hydroxymethyl group in the target compound may enhance compatibility with aqueous systems .
Limitations:
Direct experimental data on this compound is sparse in the provided evidence. Comparisons are inferred from structural analogs, and further studies are needed to validate its specific properties.
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